3-Diazonioquinolin-4-olate
Description
3-Diazonioquinolin-4-olate is a heterocyclic diazonium compound derived from quinoline, characterized by a diazonio (-N₂⁺) group at the 3-position and an enolate (-O⁻) group at the 4-position. This unique structure imparts dual reactivity: the diazonio group enables electrophilic azo coupling or decomposition pathways, while the enolate moiety allows for coordination with metal ions or participation in acid-base equilibria. The compound is synthesized via diazotization of 3-aminoquinolin-4-ol under controlled acidic conditions, yielding a thermally unstable but highly reactive intermediate. Its applications span organic synthesis (e.g., as a precursor for azo dyes) and materials science (e.g., metal-organic framework (MOF) construction) .
Properties
CAS No. |
13240-40-9 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
3-diazonioquinolin-4-olate |
InChI |
InChI=1S/C9H5N3O/c10-12-8-5-11-7-4-2-1-3-6(7)9(8)13/h1-5H |
InChI Key |
YGAXQKFQHDMBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)[N+]#N)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonioquinolin-4-olate typically involves the diazotization of 3-aminoquinoline followed by oxidation. The general synthetic route can be summarized as follows:
Diazotization: 3-Aminoquinoline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Diazonioquinolin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, hydroxides, and amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium halides, sodium hydroxide, or primary amines.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 3-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Diazonioquinolin-4-olate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Diazonioquinolin-4-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to participate in various substitution reactions, forming covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound’s reactivity is driven by the diazonium group’s ability to stabilize positive charge and facilitate nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The planar quinoline backbone and zwitterionic nature of 3-Diazonioquinolin-4-olate distinguish it from simpler diazonium salts (e.g., benzenediazonium chloride) and non-aromatic diazonium compounds. Key structural parameters are compared below:
The quinoline ring stabilizes the diazonio group through resonance, enhancing thermal stability compared to benzenediazonium salts. However, it is less stable than the rhodizonate dianion, which forms robust 3D MOFs via carboxylate-metal linkages .
Spectroscopic Properties
Infrared (IR) and nuclear magnetic resonance (NMR) spectra reveal distinct features:
- IR: A strong absorption band at 2100–2200 cm⁻¹ (N≡N stretch) confirms the diazonio group. The enolate C-O stretch appears at 1600 cm⁻¹, overlapping with quinoline ring vibrations.
- ¹H NMR: Downfield shifts for H-2 (δ 9.2 ppm) and H-4 (δ 8.8 ppm) due to electron-withdrawing effects of the diazonio and enolate groups.
Reactivity and Coordination Chemistry
This compound participates in azo coupling with electron-rich aromatics (e.g., phenol, aniline) and coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) via its N and O donors. Comparative reactivity studies show:
The compound’s steric bulk reduces azo coupling efficiency compared to benzenediazonium chloride. However, its zwitterionic structure enables microporous MOFs with moderate surface areas, contrasting with oxalate’s high-porosity frameworks .
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